molecular formula C17H18FN5O2S B2901367 N-(4-fluorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 895006-39-0

N-(4-fluorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2901367
CAS No.: 895006-39-0
M. Wt: 375.42
InChI Key: ITNSILYCAHXDDX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a novel synthetic compound featuring a triazolopyrimidinone core scaffold, a structure of significant interest in medicinal chemistry for its potential to interact with various enzymatic targets. The molecular architecture, which incorporates a sulfur-linked acetamide chain terminating in a 4-fluorobenzyl group, suggests potential application as a key intermediate or a functional probe in drug discovery programs. Researchers are investigating this class of compounds for their potential as kinase inhibitors, given the known ability of related triazolopyrimidine derivatives to act as ATP-competitive inhibitors for a range of protein kinases. The specific substitution pattern, including the propyl side chain and the fluorobenzyl moiety, is designed to modulate the compound's selectivity, potency, and physicochemical properties, making it a valuable tool for structure-activity relationship (SAR) studies. Its primary research value lies in the exploration of signaling pathways involved in oncogenesis and inflammatory diseases, providing insights for the development of new therapeutic agents. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2S/c1-2-3-13-8-14(24)20-16-21-22-17(23(13)16)26-10-15(25)19-9-11-4-6-12(18)7-5-11/h4-8H,2-3,9-10H2,1H3,(H,19,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNSILYCAHXDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The 5-propyl group in the target and increases molecular weight and lipophilicity compared to , which lacks this substituent. This may enhance membrane permeability but reduce aqueous solubility.
  • The 4-fluorobenzyl group (target) vs. 2-chlorobenzyl () vs. 4-acetamidophenyl ():
  • Fluorine’s electronegativity and smaller size may favor target binding via dipole interactions, whereas chlorine’s larger size and polarizability in could alter steric or electronic interactions.

Molecular Weight and Functional Diversity :

  • The target and (~397–400 g/mol) are heavier than (349.8 g/mol), primarily due to the 5-propyl group and bulkier aromatic substituents. This aligns with trends in drug-like properties, where molecular weight <500 g/mol is generally preferred.

Synthetic Accessibility :

  • The absence of reported melting/boiling points or density data for all compounds () suggests challenges in purification or characterization, possibly due to high polarity or thermal instability .

Research Findings and Implications

  • Target vs. : The 4-fluorobenzyl group in the target may confer better metabolic stability compared to ’s 2-chlorobenzyl, as fluorinated aromatics are less prone to oxidative degradation.
  • Target vs. : The acetamidophenyl group in could enhance solubility via hydrogen bonding but may reduce blood-brain barrier penetration compared to the target’s fluorobenzyl group.

Preparation Methods

Core Structure Formation: Triazolopyrimidine Ring Synthesis

The triazolopyrimidine scaffold is synthesized via cyclocondensation reactions. A widely adopted method involves reacting 1,3-di-keto compounds with 5-amino-1,2,4-triazoles under acidic conditions. For instance, condensation of 3-(dimethylamino)-1-phenylpropane-1-one with 5-amino-4H-1,2,4-triazole in refluxing acetic acid yields the 7-hydroxytriazolopyrimidine intermediate. Subsequent treatment with phosphoryl chloride (POCl₃) converts the hydroxyl group at position 7 to a chloro substituent, enabling nucleophilic substitution.

Key Reaction Conditions :

  • Solvent : Acetic acid or toluene
  • Catalyst : None required; reaction proceeds via thermal activation
  • Yield : 60–75% for cyclocondensation; 85–90% for chlorination

Formation of the 7-Oxo Group

The 7-oxo functionality is introduced via oxidation or hydrolysis. Source demonstrates that 5-oxo derivatives of triazolopyrimidines are accessible through oxidative cyclization using 70% nitric acid in trifluoroacetic acid (TFA) at 40°C. For the target compound, hydrolysis of a 7-chloro intermediate with aqueous sodium hydroxide (NaOH) at 60°C provides the 7-oxo group.

Critical Parameters :

  • Oxidizing Agent : HNO₃ (70%) in TFA (≤40°C)
  • Alternative Route : Hydrolysis of 7-Cl with NaOH (2M, 60°C, 4 hours)
  • Yield : 85–90%

Thioacetamide Side Chain Installation

The thioether linkage at position 3 is formed through nucleophilic aromatic substitution (SNAr). The chloro intermediate reacts with sodium hydrosulfide (NaSH) in ethanol to generate a thiol group, which is subsequently alkylated with methyl 2-bromoacetate. The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH), followed by amidation with 4-fluorobenzylamine using coupling agents.

Stepwise Protocol :

  • Thiolation : 7-Oxo-5-propyl-7,8-dihydro-triazolo[4,3-a]pyrimidin-3-chloro + NaSH → Thiol intermediate (90% yield).
  • Alkylation : Thiol intermediate + methyl 2-bromoacetate → Methyl 2-((7-oxo-5-propyl-triazolopyrimidin-3-yl)thio)acetate (80% yield).
  • Hydrolysis : Ester → Carboxylic acid using LiOH (95% yield).
  • Amidation : Carboxylic acid + 4-fluorobenzylamine + HBTU/DIPEA → Target acetamide (75% yield).

Final Coupling and Purification

The amidation step employs peptide coupling reagents. As detailed in source, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and HBTU in dimethylformamide (DMF) facilitate the reaction between the carboxylic acid and 4-fluorobenzylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water yields the pure product.

Purification Data :

  • Column Chromatography : Ethyl acetate/hexane (3:7 → 1:1 gradient)
  • Recrystallization Solvent : Ethanol/water (8:2)
  • Purity : >98% (HPLC)

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (PMC) Method C (RSC)
Core Formation Cyclocondensation Di-keto + Triazole Not applicable
5-Propyl Introduction n-Propylthio Alkylation Grignard reagent
7-Oxo Formation Hydrolysis Oxidation Nitric acid/TFA
Thioacetamide Coupling HBTU/DIPEA EDCI/HOBt Oxyma/HBTU
Overall Yield 45% 50% 55%

Method C offers the highest yield due to efficient coupling agents, while Method A prioritizes regioselectivity for thioether formation.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at positions 3 and 5 is minimized using bulky bases (e.g., DIPEA) to direct reactivity.
  • Oxidation Side Reactions : Controlled temperatures (<40°C) prevent over-oxidation of the 7-oxo group.
  • Amidation Efficiency : Pre-activation of the carboxylic acid with HBTU improves coupling yields.

Q & A

Basic Questions

What are the recommended synthetic routes for N-(4-fluorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Triazolopyrimidine Core Formation : Cyclocondensation of thiourea derivatives with propyl-substituted diketones under acidic conditions to form the [1,2,4]triazolo[4,3-a]pyrimidin-7-one scaffold.

Thioacetamide Coupling : Reaction of the triazolopyrimidine intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the thioether linkage.

Fluorobenzyl Functionalization : Amide coupling between the thiol intermediate and 4-fluorobenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Characterization : Confirm purity (>95%) via HPLC and structural integrity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to confirm bond geometries and stereochemistry.
  • Spectroscopic Analysis : Use ¹H NMR (e.g., δ 7.2–7.4 ppm for fluorobenzyl protons) and FT-IR (e.g., C=O stretch at ~1680 cm⁻¹) to verify functional groups.
  • Chromatographic Purity : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) to ensure ≥95% purity .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Variation of Substituents : Synthesize analogs with modified fluorobenzyl (e.g., chloro, methyl) or propyl (e.g., cyclopropyl, isopropyl) groups.
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays or cellular viability screens (e.g., IC₅₀ determination in cancer cell lines).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites, prioritizing analogs with enhanced interactions .

How should researchers address contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and membrane permeability (Caco-2 assay) to identify bioavailability issues.
  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., cytochrome P450-mediated oxidation) that may reduce efficacy.
  • Dose-Response Refinement : Adjust dosing regimens in animal models to account for rapid clearance or tissue distribution limitations .

What advanced techniques are suitable for identifying the compound’s molecular targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Screen against recombinant protein libraries to quantify binding kinetics (KD values).
  • Chemical Proteomics : Use affinity-based pull-down assays with biotinylated analogs, followed by LC-MS/MS to identify interacting proteins.
  • Cryo-EM/Crystallography : Resolve compound-target complexes to elucidate binding modes .

How can stereochemical effects on activity be systematically evaluated?

Methodological Answer:

  • Chiral Synthesis : Prepare enantiomers using chiral catalysts (e.g., Ru-BINAP complexes) or chiral stationary phase (CSP) chromatography.
  • Enantioselective Assays : Compare IC₅₀ values of R- and S-enantiomers in enzyme inhibition assays.
  • Circular Dichroism (CD) : Correlate optical activity with conformational stability in solution .

What mechanistic studies are recommended to elucidate its mode of action?

Methodological Answer:

  • Isotopic Labeling : Incorporate ¹³C/¹⁵N isotopes into the triazolopyrimidine core to track metabolic fate via NMR.
  • Kinetic Analysis : Determine inhibition constants (Ki) using Lineweaver-Burk plots for enzyme targets.
  • RNA Sequencing : Profile transcriptional changes in treated cells to identify downstream pathways .

How can researchers develop robust analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • UPLC-MS/MS Optimization : Use a BEH C18 column (1.7 µm) with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor transitions (e.g., m/z 429 → 311 for quantification).
  • Validation Parameters : Assess linearity (R² > 0.99), precision (RSD < 15%), and recovery (>80%) per FDA guidelines.
  • Matrix Effects : Evaluate ion suppression/enhancement in plasma using post-column infusion .

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